molecular formula C9H9BrO3 B13592145 methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate

methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate

Cat. No.: B13592145
M. Wt: 245.07 g/mol
InChI Key: CYNXNJIDHSYRQP-QMMMGPOBSA-N
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Description

Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Methyl(2S)-2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Methyl(2S)-2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Methyl(2S)-2-(3-azidophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2S)-2-(3-chlorophenyl)-2-hydroxyacetate
  • Methyl(2S)-2-(3-fluorophenyl)-2-hydroxyacetate
  • Methyl(2S)-2-(3-iodophenyl)-2-hydroxyacetate

Uniqueness

Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1

InChI Key

CYNXNJIDHSYRQP-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Br)O

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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